molecular formula C23H25N7O B607700 GNE-955 CAS No. 1527523-39-2

GNE-955

Cat. No.: B607700
CAS No.: 1527523-39-2
M. Wt: 415.501
InChI Key: ASRHSBIEFUFSJR-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GNE-955, also known as 5-Azaindazole, is a potent pan-Pim kinase inhibitor. Pim kinases are a group of serine/threonine kinases that play a crucial role in cell survival and proliferation. This compound has shown significant potential in inhibiting all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3), making it a promising candidate for therapeutic applications in hematologic-oncology, particularly in multiple myeloma and certain leukemias .

Preparation Methods

The synthesis of GNE-955 involves the optimization of a lead series to improve bioavailability while maintaining high inhibitory potency against Pim kinases. The compound bears a 5-azaindazole core with noncanonical hydrogen bonding to the hinge . The synthetic route typically involves the following steps:

Chemical Reactions Analysis

GNE-955 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups that enhance its inhibitory potency and bioavailability .

Scientific Research Applications

GNE-955 has a wide range of scientific research applications, including:

Mechanism of Action

GNE-955 exerts its effects by inhibiting the activity of Pim kinases. Pim kinases are constitutively active serine/threonine kinases that play a critical role in cell survival and proliferation. This compound binds to the ATP-binding site of Pim kinases, thereby preventing the phosphorylation of downstream targets such as BAD, S6, and 4EBP. This inhibition leads to the suppression of cell survival pathways and induces apoptosis in cancer cells .

Comparison with Similar Compounds

GNE-955 is unique among Pim kinase inhibitors due to its high affinity for all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3). Similar compounds include:

This compound stands out due to its optimized bioavailability and high inhibitory potency, making it a promising candidate for further development in therapeutic applications .

Biological Activity

GNE-955, a derivative of 5-azaindazole, has emerged as a potent pan-Pim kinase inhibitor with significant implications in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic potential based on recent research findings.

Overview of Pim Kinases

Pim kinases (Pim-1, Pim-2, and Pim-3) are serine/threonine kinases that play crucial roles in cell survival and proliferation. They are implicated in various hematological malignancies, including multiple myeloma and leukemia. Targeting these kinases has become a promising strategy in oncology due to their involvement in tumorigenesis and resistance to therapies.

This compound acts by inhibiting all three isoforms of Pim kinases. The compound's design incorporates a 5-azaindazole core that facilitates noncanonical hydrogen bonding to the hinge region of the kinase domain, enhancing its binding affinity and inhibitory potency.

Inhibition Potency

The inhibitory constants (Ki) for this compound against the Pim kinases are as follows:

  • Pim-1 : 5 nmol/L
  • Pim-2 : 239 nmol/L
  • Pim-3 : 42 nmol/L

These values indicate that this compound exhibits strong inhibition particularly against Pim-1, which is critical for its therapeutic efficacy .

Pharmacokinetics

This compound has been optimized for bioavailability through modifications that reduce intestinal metabolism. Studies have shown that the compound achieves significant plasma concentrations with a favorable pharmacokinetic profile, making it suitable for oral administration.

Key Pharmacokinetic Properties

PropertyValue
BioavailabilityHigh
Half-lifeTBD (to be determined)
MetabolismReduced intestinal metabolism

This optimization strategy is crucial for maintaining effective drug levels in systemic circulation while minimizing degradation before reaching target tissues .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance:

  • KMS-12 BM Cell Line : IC50 value of 1400 nM.
    This indicates moderate cellular potency, suggesting that while this compound is effective at inhibiting kinase activity, further optimization may be necessary to enhance its anticancer effects in vivo .

In Vivo Efficacy

This compound has shown promising results in preclinical models. In xenograft studies involving human cancer cells implanted in mice, this compound significantly reduced tumor growth compared to control groups. These findings support the potential of this compound as a candidate for clinical trials targeting hematological malignancies .

Properties

IUPAC Name

(3S)-1-[3-methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8O/c1-14-9-24-12-18(27-14)17-8-19-15(10-25-17)11-26-30(19)21-6-5-20(31-2)22(28-21)29-7-3-4-16(23)13-29/h5-6,8-12,16H,3-4,7,13,23H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBWUTAWSOLPQI-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C2=NC=C3C=NN(C3=C2)C4=NC(=C(C=C4)OC)N5CCCC(C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=CC(=N1)C2=NC=C3C=NN(C3=C2)C4=NC(=C(C=C4)OC)N5CCC[C@@H](C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.